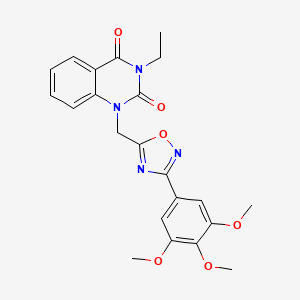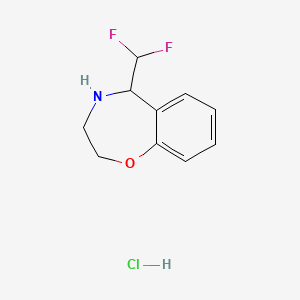![molecular formula C5H5BrN2OS B2725829 N-[(4-Bromo-2-thiazolyl)methyl]formamide CAS No. 1279721-67-3](/img/structure/B2725829.png)
N-[(4-Bromo-2-thiazolyl)methyl]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(4-Bromo-2-thiazolyl)methyl]formamide” is a chemical compound with the CAS Number: 1279721-67-3 . It has a molecular weight of 221.08 . The IUPAC name for this compound is N-((4-bromothiazol-2-yl)methyl)formamide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H5BrN2OS/c6-4-2-10-5(8-4)1-7-3-9/h2-3H,1H2,(H,7,9) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound has a predicted density of 1.736±0.06 g/cm3 and a predicted boiling point of 398.7±22.0 °C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
N-[(4-Bromo-2-thiazolyl)methyl]formamide and its analogues have been utilized in the synthesis of various chemical compounds. For instance, the use of related thiazolyl compounds in the microwave-promoted synthesis of benzamides highlights an efficient and cleaner method for producing these chemicals, showcasing the compound's role in facilitating chemical reactions and contributing to the development of novel synthesis pathways (Saeed, 2009).
Biological Activity and Anticancer Research
Thiazolides, a class of compounds including thiazolyl derivatives, have been studied for their broad-spectrum anti-infective properties against various pathogens. Furthermore, certain thiazolides have been investigated for their potential anticancer activities. These studies highlight the role of thiazolyl compounds in inducing cell death in cancer cells and suggest a promising avenue for the development of new anticancer therapeutics (Müller, Sidler, Nachbur, Wastling, Brunner, & Hemphill, 2008).
Antiparasitic and Antimicrobial Effects
Research on thiazolides, including those related to this compound, has demonstrated efficacy against a variety of parasites and microbes. Studies have shown that these compounds exhibit activity against protozoan parasites, suggesting their utility in treating infections caused by these organisms. The mechanism of action appears to involve the disruption of specific biochemical pathways within the parasites, pointing to the potential for developing new antiparasitic drugs based on thiazolyl derivatives (Esposito, Stettler, Moores, Pidathala, Müller, Stachulski, Berry, Rossignol, & Hemphill, 2005).
Enzymatic Activity Modulation
Thiazolides have been explored for their ability to modulate enzymatic activities within cells. This property has implications for both understanding cellular processes and developing therapeutic interventions that target specific enzymes. The modulation of enzymes such as glutathione-S-transferase by thiazolides highlights the potential for these compounds to influence cellular detoxification processes and apoptosis, with implications for treating diseases characterized by abnormal cell growth or resistance to chemotherapy (Hemphill, Müller, & Müller, 2012).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statement P261 suggests avoiding breathing dust/fume/gas/mist/vapours/spray .
Propiedades
IUPAC Name |
N-[(4-bromo-1,3-thiazol-2-yl)methyl]formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2OS/c6-4-2-10-5(8-4)1-7-3-9/h2-3H,1H2,(H,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHBNJKFVASWNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CNC=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2725747.png)
![2-[2-Oxo-5-(trifluoromethyl)piperidin-1-yl]acetic acid](/img/structure/B2725748.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2725751.png)
![N-([1,1'-biphenyl]-2-yl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2725753.png)
![2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B2725757.png)
![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2725758.png)
![2-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2725759.png)
![ethyl 2-(4-butoxybenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2725761.png)
![tert-butyl {[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2725762.png)



